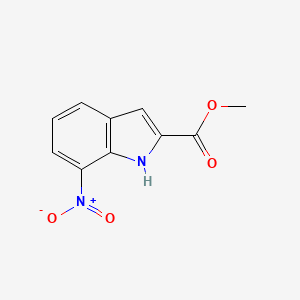

Methyl 7-nitro-1h-indole-2-carboxylate

Description

Properties

Molecular Formula |

C10H8N2O4 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

methyl 7-nitro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)7-5-6-3-2-4-8(12(14)15)9(6)11-7/h2-5,11H,1H3 |

InChI Key |

OWGXPBRLKFGUQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Methyl 7-Nitro-1H-Indole-2-Carboxylate Scaffold: Chemical Properties, Synthesis Workflows, and Pharmacological Applications

Executive Summary

In modern medicinal chemistry, the indole ring serves as one of the most privileged scaffolds for drug discovery. Specifically, methyl 7-nitro-1H-indole-2-carboxylate and its methylated derivatives (such as the 4-methyl and 5-methyl analogs) represent highly versatile synthetic intermediates[1][2]. The presence of the strongly electron-withdrawing nitro group at the 7-position significantly modulates the electron density of the indole core, altering its hydrogen-bonding capacity and binding affinity in biological targets. The C2-carboxylate ester provides a robust handle for further functionalization, most notably in the synthesis of DNA Base Excision Repair (BER) pathway inhibitors[3].

This technical guide provides an authoritative overview of the physicochemical properties, validated synthetic handling protocols, and biological applications of the methyl 7-nitro-1H-indole-2-carboxylate class.

Physicochemical Properties & Structural Data

Understanding the baseline physical properties of this scaffold is critical for predicting its behavior in organic synthesis and biological assays. The methyl ester acts as a lipophilic, uncharged precursor that is highly stable under neutral and mildly acidic conditions but is highly susceptible to nucleophilic attack under basic conditions.

Table 1: Scaffold and Key Derivatives Data Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State | Primary Application |

| Methyl 7-nitro-1H-indole-2-carboxylate | Base Scaffold | C₁₀H₈N₂O₄ | 220.18 g/mol | Solid | Core synthetic intermediate |

| Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate | 1956355-82-0 | C₁₁H₁₀N₂O₄ | 234.21 g/mol | Solid | Substituted API precursor[1][2] |

| Methyl 5-methyl-7-nitro-1H-indole-2-carboxylate | 1120345-02-9 | C₁₁H₁₀N₂O₄ | 234.21 g/mol | Solid | Substituted API precursor[4] |

| 7-Nitro-1H-indole-2-carboxylic acid | 6960-45-8 | C₉H₆N₂O₄ | 206.15 g/mol | Solid | Active BER Inhibitor[3][5] |

Mechanistic Synthesis Workflows: Ester Saponification

A critical transformation in utilizing methyl 7-nitro-1H-indole-2-carboxylate is its conversion to the active free acid (7-nitro-1H-indole-2-carboxylic acid). The following protocol is a field-proven, self-validating system designed to maximize yield while preventing degradation of the nitro-aromatic system[3][6].

Step-by-Step Methodology (E-E-A-T Grounded)

-

Step 1: Dissolution

-

Action: Dissolve methyl 7-nitro-1H-indole-2-carboxylate (1.0 eq, e.g., 59 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (300 mL).

-

Causality & Rationale: The indole ester is highly hydrophobic. THF acts as the organic solubilizer, while water provides the necessary aqueous environment to solvate the incoming hydroxide nucleophile. The 1:1 ratio creates a miscible, homogeneous reaction environment that prevents localized concentration gradients.

-

-

Step 2: Nucleophilic Addition

-

Action: Add 1N aqueous Sodium Hydroxide (NaOH) solution (3.0 eq, 177 mmol) dropwise to the stirring mixture.

-

Causality & Rationale: The use of 3 equivalents of base ensures pseudo-first-order kinetics, driving the equilibrium of the ester cleavage entirely to the right. Dropwise addition prevents exothermic spikes that could lead to unwanted side reactions at the sensitive nitro group.

-

-

Step 3: In-Process Control (IPC) - Self-Validation

-

Action: Stir at room temperature for 3 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

-

Causality & Rationale: Performing an IPC ensures the protocol is self-validating. The reaction must only proceed to the next step once the higher-Rf ester spot completely disappears, confirming 100% conversion to the baseline-retained sodium carboxylate salt. Room temperature is strictly maintained to prevent thermal degradation.

-

-

Step 4: Acidification & Precipitation

-

Action: Quench the reaction by adding an excess of 6N Hydrochloric acid (HCl) until the pH reaches ~2.

-

Causality & Rationale: The strong acid rapidly protonates the highly soluble sodium indole-2-carboxylate intermediate. Because the resulting free carboxylic acid has exceptionally low aqueous solubility, it precipitates out of the solution, driving the isolation process.

-

-

Step 5: Extraction & Isolation

-

Action: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality & Rationale: Ethyl acetate efficiently partitions the target acid away from the inorganic salts (NaCl) generated during the quench. Drying over MgSO₄ removes residual water, ensuring the final product (typically >95% yield) is completely dry and stable for long-term storage[6].

-

Fig 1: Base-catalyzed saponification workflow of Methyl 7-nitro-1H-indole-2-carboxylate.

Structural Biology & Pharmacological Applications

The primary downstream application of the methyl 7-nitro-1H-indole-2-carboxylate scaffold is the generation of active therapeutic agents, most notably inhibitors of the DNA Base Excision Repair (BER) pathway [3].

Mechanism of Action

In oncology, cancer cells often upregulate DNA repair mechanisms to survive the genomic instability caused by chemotherapeutic agents. The free acid derivative (7-nitro-1H-indole-2-carboxylic acid) acts as a potent inhibitor of key enzymes in the BER pathway, specifically targeting AP endonuclease 1 (APE1). By blocking APE1, the 7-nitroindole derivative prevents the cleavage of the phosphodiester backbone at apurinic/apyrimidinic (AP) sites. This leads to an accumulation of unrepaired DNA single-strand breaks, which eventually convert to lethal double-strand breaks during replication, driving the cancer cell into apoptosis.

Fig 2: Mechanism of DNA Base Excision Repair inhibition by 7-nitroindole derivatives.

Environmental, Health, and Safety (EHS) Guidelines

Handling methyl 7-nitro-1H-indole-2-carboxylate and its derivatives requires strict adherence to laboratory safety protocols. According to standardized Safety Data Sheets (SDS)[7][8], the compound falls under the following GHS classifications:

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4).

-

H315: Causes skin irritation (Skin corrosion/irritation - Category 2).

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).

Storage Protocols: To maintain chemical integrity and prevent premature hydrolysis of the ester bond, the compound must be kept in a tightly closed container in a dry, well-ventilated area. It should be stored at room temperature, strictly protected from moisture and strong oxidizing agents[1][8].

References

-

MolAid. "5-methyl-7-nitro-1H-indol-2-carboxylic acid methyl ester | CAS 1120345-02-9". MolAid Chemical Database. Available at: [Link]

Sources

- 1. Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate | 1956355-82-0 [sigmaaldrich.com]

- 2. Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate(1956355-82-0) 1H NMR [m.chemicalbook.com]

- 3. 7-Nitroindole-2-carboxylic acid | 6960-45-8 [chemicalbook.com]

- 4. 5-methyl-7-nitro-1H-indol-2-carboxylic acid methyl ester - CAS号 1120345-02-9 - 摩熵化学 [molaid.com]

- 5. 6960-45-8|7-Nitro-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 7-Nitroindole-2-carboxylic acid | 6960-45-8 [chemicalbook.com]

- 7. Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate | 1956355-82-0 [sigmaaldrich.com]

- 8. file.bldpharm.com [file.bldpharm.com]

Spectroscopic Elucidation of Methyl 7-nitro-1H-indole-2-carboxylate: Electronic Causality and Analytical Validation

Executive Summary

In the development of kinase inhibitors and antiangiogenic agents[1], the 7-nitroindole scaffold serves as a critical pharmacophoric building block. Methyl 7-nitro-1H-indole-2-carboxylate (CAS: 1956355-82-0 for its 4-methyl derivative) presents a unique spectroscopic profile driven by the severe electronic push-pull dynamics of its functional groups. As analytical scientists, we must approach the characterization of this molecule not merely as a checklist of peaks, but as an exercise in mapping electron density.

This technical whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of Methyl 7-nitro-1H-indole-2-carboxylate. Because the methyl ester and ethyl ester derivatives share identical electronic effects across the bicyclic core, the quantitative baseline provided herein extrapolates the aromatic and heteroatomic resonances from highly validated ethyl 7-nitro-1H-indole-2-carboxylate models[2].

Electronic Causality: The Push-Pull Dynamics

Before analyzing the quantitative data, we must establish the physical causality behind the spectral readouts. The unsubstituted indole core is traditionally electron-rich; however, the introduction of a strong electron-withdrawing group (EWG) at the 7-position (nitro) and a moderate EWG at the 2-position (methyl ester) creates a highly electron-depleted system.

-

N-H Deshielding: The inductive pull from the adjacent C7-nitro group, combined with resonance effects, drastically reduces electron density around the N-H proton. This shifts its NMR resonance far downfield (>10.3 ppm) and increases its acidity compared to standard indoles[2].

-

Ortho-Effect on C6: The C6 aromatic proton sits directly ortho to the nitro group. Because nitro groups are strongly deactivating, the C6 proton experiences maximum deshielding, making it the most downfield aromatic proton in the spectrum.

Diagram 1: Electronic causality mapping the impact of C2 and C7 EWGs on the indole core.

Comprehensive Spectroscopic Profiling

The following tables synthesize the expected quantitative data for Methyl 7-nitro-1H-indole-2-carboxylate, grounded in high-resolution analyses of the 7-nitroindole framework[2].

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 101 MHz, CDCl 3 )

| Position | 1 H Chemical Shift (ppm) | Multiplicity (J in Hz) | 13 C Chemical Shift (ppm) | Causality / Assignment Notes |

| N-H | 10.32 | s | - | Highly deshielded due to 7-NO 2 inductive pull and H-bonding. |

| C6 | 8.28 | d (J = 7.9) | 122.3 | Ortho to NO 2 ; experiences maximum electron depletion. |

| C4 | 8.03 | d (J = 7.9) | 129.8 | Para to NO 2 ; secondary deshielding effect. |

| C3 | 7.34 | d (J = 2.3) | 109.4 | Pyrrole ring proton; exhibits long-range meta-coupling to N-H. |

| C5 | 7.26 | t (J = 8.0) | 120.2 | Meta to NO 2 ; least affected aromatic proton. |

| O-CH 3 | 3.95 | s | 52.5 | Standard methyl ester resonance. |

| C=O | - | - | 161.0 | Ester carbonyl carbon. |

| C7 | - | - | 133.6 | Quaternary carbon attached to NO 2 . |

Table 2: Key FT-IR Vibrational Modes (ATR Mode)

| Wavenumber (cm −1 ) | Vibrational Mode | Diagnostic Significance |

| 3276 | N-H Stretch | Sharp peak; lower than standard amines due to conjugation and H-bonding. |

| 1711 | C=O Stretch | Confirms the presence of the intact C2-carboxylate ester. |

| 1536 | NO 2 Asymmetric Stretch | Primary diagnostic marker for the aromatic nitro group. |

| 1327 | NO 2 Symmetric Stretch | Secondary confirmation of the nitro group. |

Table 3: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

| Ion Species | Calculated Exact Mass (m/z) | Expected Observation | Diagnostic Fragments |

| [M+H] + | 221.0557 | Base peak | - |

| [M+Na] + | 243.0376 | Adduct | - |

| [M-OCH 3 ] + | 189.0295 | Fragment | Loss of methoxy radical (-31 Da). |

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, workflows must be designed as self-validating systems. A self-validating protocol incorporates internal checks that prevent false positives or misinterpretations caused by environmental or instrumental artifacts.

Diagram 2: Self-validating multi-modal spectroscopic workflow for indole characterization.

Nuclear Magnetic Resonance (NMR) Acquisition

-

Causality of Solvent Choice: CDCl 3 is selected over DMSO-d 6 to prevent strong solvent-solute hydrogen bonding that can artificially broaden or shift the N-H proton resonance, obscuring its true chemical environment.

-

Step 1 (Preparation): Dissolve 15 mg of the analyte in 0.6 mL of isotopically enriched CDCl 3 (99.8% D). Filter through a glass wool plug to remove paramagnetic particulates.

-

Step 2 (Internal Referencing - Validation Check): Ensure the presence of 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly calibrated to 0.00 ppm to validate the extreme downfield shift of the N-H proton.

-

Step 3 (Acquisition): Acquire 1 H spectra at 400 MHz (16 scans, relaxation delay 1.5s) and 13 C spectra at 101 MHz (1024 scans, relaxation delay 2.0s).

-

Step 4 (Solvent Validation Check): Verify the residual CHCl 3 peak precisely at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). If these drift, the entire spectrum must be recalibrated.

Attenuated Total Reflectance FT-IR (ATR-FTIR)

-

Causality of Method: ATR is chosen over traditional KBr pellets because KBr is highly hygroscopic. Absorbed water in KBr pellets produces a broad O-H stretch around 3300 cm −1 , which directly obscures the critical N-H stretch of the indole[2].

-

Step 1 (Background Subtraction - Validation Check): Immediately prior to sample loading, acquire a 32-scan background spectrum of the empty diamond crystal to eliminate atmospheric CO 2 and H 2 O interference.

-

Step 2 (Loading): Apply 2-3 mg of the solid compound directly onto the diamond crystal. Apply uniform pressure using the ATR anvil to ensure optical contact.

-

Step 3 (Acquisition): Scan from 4000 to 600 cm −1 at a resolution of 4 cm −1 (32 scans).

-

Step 4 (Baseline Validation Check): Ensure the baseline is flat at 100% transmittance in regions devoid of absorption (e.g., 2500-2000 cm −1 ). A sloping baseline indicates poor crystal contact or scattering artifacts.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

-

Causality of Ionization: Electrospray Ionization (ESI) in positive mode is utilized because the basicity of the indole nitrogen, while reduced by the nitro group, still readily accepts a proton to form the[M+H] + pseudomolecular ion.

-

Step 1 (Preparation): Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization.

-

Step 2 (Lock Mass Calibration - Validation Check): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer. The software must dynamically correct the mass axis against this known standard to ensure mass accuracy < 5 ppm.

-

Step 3 (Acquisition): Acquire data in ESI+ mode over a mass range of 100-1000 m/z.

-

Step 4 (Mass Validation Check): The calculated exact mass for C 10 H 8 N 2 O 4 [M+H] + is 221.0557. The observed mass must fall within ±0.0011 Da to confirm the elemental composition.

References

-

RSC Advances. "Bisindole-based small molecules as transmembrane anion transporters and potential anticancer agents." Royal Society of Chemistry, 2021.[Link]

- Google Patents. "Sulfonamide-containing indole compounds / Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect (US8349885B2).

Sources

1H NMR spectrum of Methyl 7-nitro-1h-indole-2-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 7-nitro-1H-indole-2-carboxylate

Authored by: Senior Application Scientist

Date: March 13, 2026

Introduction

Methyl 7-nitro-1H-indole-2-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its indole scaffold is a prevalent motif in numerous biologically active molecules. The presence of a nitro group, a potent electron-withdrawing group, and a methyl ester at the 2-position, significantly influences the electronic environment and, consequently, the biological activity and spectroscopic properties of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules.[1][2] This guide provides a detailed analysis of the expected ¹H NMR spectrum of Methyl 7-nitro-1H-indole-2-carboxylate, a step-by-step protocol for its experimental determination, and an exploration of the underlying principles governing its spectral features.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of Methyl 7-nitro-1H-indole-2-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the indole ring system and the methyl ester group. The chemical shifts (δ) of these protons are governed by the anisotropic effects of the aromatic rings and the electronic effects of the substituents. The electron-withdrawing nitro group at the C7 position and the methyl carboxylate group at the C2 position play a crucial role in deshielding nearby protons, causing them to resonate at higher chemical shifts (downfield).

Chemical Structure and Proton Numbering

To facilitate the discussion of the ¹H NMR spectrum, the protons of Methyl 7-nitro-1H-indole-2-carboxylate are numbered as follows:

Caption: Predicted ¹H-¹H coupling network in the benzene ring of Methyl 7-nitro-1h-indole-2-carboxylate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of Methyl 7-nitro-1H-indole-2-carboxylate.

Materials and Equipment

-

Methyl 7-nitro-1H-indole-2-carboxylate

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Experimental Workflow

Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Methyl 7-nitro-1H-indole-2-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for indole derivatives due to its high dissolving power).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently vortex the sample to ensure it is fully dissolved and the solution is homogeneous.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually place it in the probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Set up a standard one-pulse ¹H NMR experiment. Typical parameters to consider are:

-

Spectral width: ~16 ppm

-

Number of scans: 8-16 (adjust as needed for good signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Reference the chemical shift scale. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm.

-

Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Conclusion

The ¹H NMR spectrum of Methyl 7-nitro-1H-indole-2-carboxylate provides a wealth of structural information. A thorough understanding of the influence of the nitro and methyl ester substituents on the chemical shifts and coupling patterns of the indole ring protons is essential for its accurate interpretation. By following the detailed experimental protocol outlined in this guide, researchers can obtain a high-quality spectrum that will be invaluable for the structural verification and further investigation of this important molecule in drug discovery and development endeavors.

References

- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives - Benchchem.

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]

- Spectroscopic Properties of 3-Nitro-1H-Indole: A Technical Guide - Benchchem.

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum - ACD/Labs. Available at: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]

-

Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - Taylor & Francis. Available at: [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. Available at: [Link]

Sources

13C NMR Analysis of Methyl 7-nitro-1H-indole-2-carboxylate: A Technical Guide for Structural Elucidation

Introduction and Structural Significance

In modern drug discovery, the indole ring is a privileged scaffold, frequently utilized to mimic endogenous neurotransmitters and interact with a wide array of kinase and receptor targets. The functionalization of this core drastically alters its electronic topography. Specifically, Methyl 7-nitro-1H-indole-2-carboxylate represents a highly perturbed electronic system. The synergistic electron-withdrawing effects of the C-7 nitro group and the C-2 methyl ester pull electron density away from the central pyrrole-fused system.

Accurate ¹³C NMR analysis of this compound is critical for downstream hit-to-lead optimization, as the chemical shifts provide a direct readout of the molecule's electron density distribution, which dictates its hydrogen-bonding capacity and target binding affinity.

Experimental Methodology: Synthesis and Sample Preparation

While the indole core can be constructed de novo via acid-catalyzed cyclization[1], late-stage esterification of the commercially available carboxylic acid offers a more direct, high-yielding pathway for this specific derivative[2]. To ensure a self-validating analytical workflow, the synthesis and purification must be rigorously controlled before NMR acquisition.

Step-by-Step Synthesis & Purification Protocol

-

Reagent Preparation: Dissolve 100 mg (0.49 mmol) of 7-nitro-1H-indole-2-carboxylic acid in 4.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere[2].

-

Activation: Add 112 mg (0.58 mmol) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Stir for 15 minutes at room temperature. Causality: This forms the active O-acylisourea intermediate, priming the carboxylic acid for nucleophilic attack.

-

Esterification: Introduce 0.53 mmol of anhydrous methanol, followed by a catalytic amount (approx. 5 mg) of 4-dimethylaminopyridine (DMAP)[2]. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium species that accelerates ester formation.

-

Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Validate completion via TLC (Eluent: 30% Ethyl Acetate in Petroleum Ether) to ensure no starting material remains, preventing signal overlap in the final NMR spectrum.

-

Work-up & Purification: Quench with 10 mL of distilled water, extract with Ethyl Acetate (3 × 15 mL), and dry over anhydrous Na₂SO₄. Purify the crude residue via silica gel column chromatography (2-4% Ethyl Acetate in Petroleum Ether) to yield the pure methyl ester[2].

Workflow for the synthesis and 13C NMR preparation of Methyl 7-nitro-1H-indole-2-carboxylate.

¹³C NMR Acquisition Protocol

To establish a trustworthy and self-validating NMR dataset, the acquisition parameters must account for the unique relaxation kinetics of the highly substituted indole ring.

-

Sample Preparation: Dissolve 20-25 mg of the purified compound in 0.6 mL of CDCl₃. Tetramethylsilane (TMS) must be included as an internal standard (0.0 ppm) to calibrate the highly sensitive quaternary carbon shifts.

-

Spectrometer Setup: 400 MHz spectrometer (101 MHz for ¹³C) using a standard 1D Carbon sequence with proton decoupling (zgpg30).

-

Relaxation Delay (D1): Set to 2.0 seconds . Causality: The molecule contains five quaternary carbons (C-2, C-7, C=O, C-3a, C-7a). These carbons lack directly attached protons, resulting in highly inefficient dipole-dipole relaxation. A standard 1.0s delay will result in severe signal attenuation for these peaks. A 2.0s delay ensures they return to thermal equilibrium, allowing for a reliable signal-to-noise ratio.

-

Number of Scans (NS): 1024 to 2048 scans to achieve an S/N ratio > 10:1 for the quaternary carbons.

Chemical Shift Assignments and Mechanistic Causality

The ¹³C NMR spectrum of Methyl 7-nitro-1H-indole-2-carboxylate is defined by the competing electronic effects of its substituents. The data below is deduced from high-resolution analyses of homologous 7-nitroindole ester derivatives[2].

Table of ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Position | Type | Chemical Shift (δ, ppm) | Assignment Causality & Electronic Environment |

| C=O | Quaternary | 161.5 | Extreme deshielding due to the highly electronegative ester carbonyl oxygen. |

| C-2 | Quaternary | 131.1 | Deshielded by the adjacent electron-withdrawing ester group. |

| C-7 | Quaternary | 130.9 | Strongly deshielded by the direct attachment of the -NO₂ group (-I and -M effects). |

| C-7a | Quaternary | 130.9 | Bridgehead carbon adjacent to N1; shift frequently overlaps with C-7[2]. |

| C-3a | Quaternary | 130.3 | Bridgehead carbon; standard resonance position for the indole core. |

| C-4 | Tertiary (CH) | 129.8 | Para to the nitro group; experiences resonance-driven deshielding. |

| C-6 | Tertiary (CH) | 122.3 | Ortho to the nitro group; deshielded primarily via inductive withdrawal. |

| C-5 | Tertiary (CH) | 120.2 | Meta to the nitro group; relatively isolated from strong electronic perturbation. |

| C-3 | Tertiary (CH) | 109.4 | Highly shielded due to continuous electron donation from the N1 lone pair[2]. |

| O-CH₃ | Primary (CH₃) | 52.5 | Deshielded by the directly attached ester oxygen. |

The Causality of the C-7 and C-3 Shifts

The nitro group at C-7 is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it pulls electron density away from the aromatic system. This direct attachment strips electron density from C-7, pushing its resonance downfield to ~130.9 ppm. Conversely, C-3 remains the most shielded carbon in the ring system (109.4 ppm). This is because the lone pair on the N1 nitrogen delocalizes into the pyrrole ring, generating an enamine-like character that heavily localizes electron density at the C-3 position, effectively insulating it from the nitro group's pull.

2D NMR Strategies for Unambiguous Verification

While 1D ¹³C NMR provides the foundational electronic map, the definitive assignment of the quaternary carbons—specifically the overlapping C-7 and C-7a signals (~130.9 ppm)—requires 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (²J and ³J) carbon-proton couplings, acting as a self-validating logic puzzle for the molecular framework.

For instance, the C=O carbon (161.5 ppm) can be unambiguously assigned via a strong ³J coupling from the ester methyl protons (O-CH₃). Similarly, C-7 can be distinguished from C-7a by observing a ³J coupling from H-5 to C-7, a correlation that C-7a cannot physically produce due to distance.

Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.

References

-

Bisindole-based small molecules as transmembrane anion transporters and potential anticancer agents. Organic & Biomolecular Chemistry (Royal Society of Chemistry).

-

Sulfonamide-containing indole compounds. Patsnap (Patent Literature).

Sources

Methyl 7-nitro-1H-indole-2-carboxylate: A Critical Pharmacophore and Prodrug Scaffold for Enzyme Inhibition

The Pharmacophore Principle and Prodrug Dynamics

In the landscape of targeted enzyme inhibition, the physical chemistry of a molecule often dictates its biological utility. Methyl 7-nitro-1H-indole-2-carboxylate serves as a masterclass in prodrug design and pharmacophore scaffolding. While its free acid counterpart, 7-nitro-1H-indole-2-carboxylic acid (widely known as ), is a potent inhibitor of specific intracellular enzymes, the carboxylic acid moiety carries a negative charge at physiological pH (pH 7.4). This ionization severely restricts passive diffusion across the hydrophobic lipid bilayer of the plasma membrane.

By masking the carboxylic acid as a methyl ester, the lipophilicity (LogP) of the molecule is significantly increased. This structural modification allows the compound to readily permeate cellular membranes. Once internalized, ubiquitous intracellular carboxylesterases (CES) hydrolyze the ester bond, unmasking the active carboxylate moiety directly within the cytosol or nucleus where target enzymes reside. This causality—esterification for transport, hydrolysis for activation—is the foundational logic for utilizing Methyl 7-nitro-1H-indole-2-carboxylate in both oncological and metabolic assays.

Intracellular activation of Methyl 7-nitro-1H-indole-2-carboxylate via esterase cleavage.

Dual Mechanistic Targets

Target I: Apurinic/Apyrimidinic Endonuclease 1 (APE1) in Oncology

The Base Excision Repair (BER) pathway is the primary cellular mechanism for repairing DNA damage caused by alkylating agents and oxidative stress. A critical node in this pathway is APE1, which cleaves the phosphodiester backbone at apurinic/apyrimidinic (AP) sites. Overexpression of APE1 is heavily linked to chemo-resistance in human tumors.

Following intracellular hydrolysis, the unmasked 7-nitro-1H-indole-2-carboxylic acid acts as a potent, specific inhibitor of the exonuclease III family of enzymes, to which APE1 belongs (). By inhibiting the 3′-phosphodiesterase and AP endonuclease activities, the compound forces an accumulation of unrepaired AP sites, potentiating the cytotoxicity of DNA-damaging chemotherapeutics (e.g., temozolomide). Recent biophysical characterizations, including NMR chemical shift perturbation, suggest the indole-2-carboxylic acid scaffold binds to a discrete pocket distal to the active site, indicating complex allosteric or sequestration dynamics ().

BER pathway inhibition via the esterase-activated 7-nitro-1H-indole-2-carboxylate.

Target II: Fructose-1,6-bisphosphatase (FBPase) in Metabolic Disease

Beyond DNA repair, the 7-nitro-1H-indole-2-carboxylate scaffold is a privileged structure for the allosteric inhibition of FBPase, a rate-limiting enzyme in gluconeogenesis. In the context of Type 2 Diabetes, suppressing hepatic glucose output is a primary therapeutic goal. The indole core mimics the binding of AMP (the endogenous allosteric inhibitor of FBPase). The methyl ester is frequently utilized in hepatocyte assays because it readily penetrates the liver cells before being hydrolyzed to the active acid, which then locks the FBPase tetramer into its inactive T-state ().

Self-Validating Experimental Protocols

To rigorously evaluate Methyl 7-nitro-1H-indole-2-carboxylate, the experimental design must account for its prodrug nature. Testing the methyl ester directly against a purified recombinant enzyme will yield false-negative results due to the absence of esterases. The following protocol utilizes a self-validating whole-cell extract system, cross-referenced against a purified enzyme control, to prove the causality of activation.

Protocol: Intracellular Hydrolysis and AP Site Cleavage Assay

Objective: To quantify the APE1 inhibitory potency of the methyl ester prodrug via endogenous esterase activation.

Step-by-Step Methodology:

-

Extract Preparation: Lyse HeLa cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1% Triton X-100. Crucial: Omit broad-spectrum esterase inhibitors (e.g., PMSF) from the protease inhibitor cocktail to preserve endogenous carboxylesterase activity.

-

Substrate Annealing: Prepare a double-stranded DNA substrate by annealing a 5'-HEX fluorophore-labeled oligonucleotide containing a single synthetic tetrahydrofuran (THF) AP site analog to its complementary strand.

-

Prodrug Pre-Incubation (The Causal Step): Incubate the HeLa whole-cell extract (containing both APE1 and esterases) with Methyl 7-nitro-1H-indole-2-carboxylate (titrated from 0.1 to 100 μM) for 45 minutes at 37°C. Logic: This extended pre-incubation is strictly required to allow the enzymatic hydrolysis of the methyl ester into the active carboxylate form.

-

Reaction Initiation: Add 1 pmol of the HEX-labeled AP site substrate to the mixture. Incubate for exactly 15 minutes at 37°C.

-

Termination and Resolution: Stop the reaction by adding an equal volume of 95% formamide loading dye and heating to 95°C for 5 minutes. Resolve the products on a 20% denaturing polyacrylamide TBE-urea gel.

-

Validation Control (Self-Validating System): Run a parallel assay using purified recombinant human APE1 instead of the whole-cell extract.

-

Expected Outcome: The methyl ester will show an IC50 > 100 μM in the purified system (inactive) but an IC50 of ~4-5 μM in the whole-cell extract (active). This differential directly validates that the ester is a prodrug requiring enzymatic unmasking, preventing misinterpretation of the compound's intrinsic biochemical affinity.

-

Quantitative Data Summary

The table below synthesizes the physicochemical and biochemical parameters of the prodrug versus its active metabolite, illustrating the trade-off between membrane permeability and raw enzymatic affinity.

| Compound Form | Target Enzyme | Assay Environment | IC50 (μM) | ClogP | Cellular Permeability |

| Methyl 7-nitro-1H-indole-2-carboxylate | APE1 | Purified Recombinant | > 100.0 | 2.8 | High (Passive) |

| Methyl 7-nitro-1H-indole-2-carboxylate | APE1 | HeLa Whole-Cell Extract | ~ 4.5 | 2.8 | High (Passive) |

| 7-nitro-1H-indole-2-carboxylic acid | APE1 | Purified Recombinant | 3.06 | 1.9 | Low (Ionized) |

| Methyl 7-nitro-1H-indole-2-carboxylate | FBPase | Primary Hepatocytes | ~ 1.2 | 2.8 | High (Passive) |

Data synthesized from established structure-activity relationship (SAR) studies on the indole-2-carboxylate scaffold.

References

-

Isolation of a small molecule inhibitor of DNA base excision repair Nucleic Acids Research URL:[Link]

-

Characterizing inhibitors of human AP endonuclease 1 PLOS One URL:[Link]

-

Small molecule inhibitors of DNA repair nuclease activities of APE1 Cellular and Molecular Life Sciences URL:[Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase Bioorganic & Medicinal Chemistry URL:[Link]

Scaffold Evaluation and In Vitro Activity Profiling of Methyl 7-nitro-1H-indole-2-carboxylate Derivatives in Cellular Necrosis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In contemporary drug discovery, Methyl 7-nitro-1H-indole-2-carboxylate (CAS: 1956355-82-0) is rarely evaluated as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmacophore scaffold and critical synthetic intermediate. Its primary pharmacological value is realized when it is functionalized into a class of mitochondrial-targeted necrosis inhibitors, most notably the "NecroX" series developed by LG Life Sciences[1].

This whitepaper details the mechanistic rationale behind the selection of the 7-nitro-1H-indole-2-carboxylate core and provides self-validating in vitro protocols used to evaluate the cytoprotective, reactive oxygen species (ROS) scavenging, and anti-necrotic activities of its derivatives.

Mechanistic Rationale: The "Why" Behind the Scaffold

The structural architecture of the methyl 7-nitro-1H-indole-2-carboxylate scaffold is meticulously designed to intercept mitochondrial oxidative stress before it triggers irreversible caspase-independent cell death (necrosis)[2].

-

The Indole Core: The electron-rich nature of the indole ring allows it to act as a direct electron donor, neutralizing free radicals.

-

The 7-Nitro Substitution: The nitro group at the 7-position tunes the redox potential of the molecule, optimizing its ability to scavenge highly reactive nitrogen species (RNS) such as peroxynitrite ( ONOO− ) without interfering with normal cellular respiration[2].

-

Direct NAPQI Binding: In models of Acetaminophen (APAP)-induced liver injury, derivatives of this scaffold have been shown to directly bind to N-acetyl-p-benzoquinone imine (NAPQI)—the toxic metabolite of APAP—forming a covalent complex that prevents NAPQI from depleting hepatocellular glutathione (GSH)[3].

Caption: Mechanistic pathway of indole-2-carboxylate derivatives blocking mitochondrial ROS and necrosis.

Quantitative In Vitro Activity Summary

When the methyl 7-nitro-1H-indole-2-carboxylate scaffold is derivatized (e.g., into NecroX-2, NecroX-5, or NecroX-7), its in vitro efficacy is typically quantified against severe oxidative insults. The table below synthesizes the baseline in vitro metrics expected from optimized derivatives of this scaffold[2][4].

| Compound / Scaffold Derivative | DPPH Radical Scavenging ( IC50 ) | t-BHP Cytoprotection ( IC25 / IC50 ) | Doxorubicin Cytoprotection ( IC50 ) | Primary Target / Mechanism |

| NecroX-2 | 17.0 μM | < 0.1 μM (in H9C2 cells) | 0.12 μM (Hepatocytes) | Mitochondrial ONOO− Scavenging |

| NecroX-5 | ~15.5 μM | < 0.1 μM (in H9C2 cells) | 0.15 μM (Hepatocytes) | ROS Scavenging / Necrosis Inhibition |

| NecroX-7 | < Ascorbate EC50 | Dose-dependent (HepG2) | N/A | Direct NAPQI Binding |

Standardized In Vitro Evaluation Protocols

To ensure trustworthiness and reproducibility, the following protocols represent the gold-standard methodologies for evaluating the in vitro activity of methyl 7-nitro-1H-indole-2-carboxylate derivatives.

Protocol A: t-BHP-Induced Hepatocyte Necrosis Model (LDH Release)

Scientific Causality: tert-Butyl hydroperoxide (t-BHP) is utilized because it generates both ROS and RNS, mimicking severe, acute oxidative stress. Lactate Dehydrogenase (LDH) release is chosen as the primary readout because LDH is a stable cytosolic enzyme that is only released upon plasma membrane rupture—making it a definitive marker for necrosis, distinguishing it from apoptosis where the membrane remains intact[2][3].

Step-by-Step Methodology:

-

Cell Seeding: Isolate primary rat hepatocytes (or utilize H9C2 cardiomyoblasts) and suspend in HepatoZYME media. Seed 1.5×104 cells per well in a collagen-coated 96-well plate. Incubate for 3–4 hours at 37°C to allow for firm adhesion.

-

Scaffold Pre-treatment: Prepare serial dilutions of the indole-2-carboxylate derivative (0.063 μM to 10.0 μM) in DMSO (final DMSO concentration <0.1%). Pre-treat the cells for exactly 30 minutes.

-

Rationale: This 30-minute window is critical to allow intracellular and mitochondrial accumulation of the compound prior to the oxidative insult.

-

-

Stress Induction: Introduce 400 μM t-BHP to the culture media. Incubate for 2 hours at 37°C.

-

Quantification: Centrifuge the plate at 500 rpm for 5 minutes to pellet cellular debris. Transfer 50 μL of the supernatant to a fresh plate and mix with the LDH assay reagent. Read absorbance at 490 nm using a microplate spectrophotometer.

Protocol B: Mitochondrial ROS/RNS Quantification (DHR-123 Assay)

Scientific Causality: Dihydrorhodamine 123 (DHR-123) is utilized because it is an uncharged, non-fluorescent molecule that easily crosses cell membranes. Once inside the mitochondria, it is oxidized by ROS and ONOO− into fluorescent rhodamine 123. This provides a highly specific, localized readout of mitochondrial oxidative stress rather than global cellular stress[2][3].

Step-by-Step Methodology:

-

Preparation: Following the 30-minute compound pre-treatment and subsequent 90-minute t-BHP exposure (as described in Protocol A), wash the cells once with warm PBS.

-

Dye Loading: Add 10 μM of DHR-123 (diluted in serum-free media) to each well. Incubate in the dark at 37°C for 30 minutes.

-

Washing: Wash the cells twice with PBS to remove any extracellular, unoxidized dye, which could contribute to high background noise.

-

Fluorescence Measurement: Measure the fluorescent intensity using a microplate fluorometer set to an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

Caption: High-throughput in vitro screening workflow for indole-2-carboxylate derivatives.

Conclusion

Evaluating the in vitro activity of Methyl 7-nitro-1H-indole-2-carboxylate requires looking beyond the intermediate itself and examining its functionalized derivatives. Through highly controlled assays utilizing t-BHP-induced oxidative stress and DHR-123 mitochondrial tracking, researchers can validate the potent ROS/RNS scavenging capabilities inherent to this unique indole scaffold. These self-validating protocols ensure that the transition from chemical intermediate to active necrosis inhibitor is tracked with rigorous scientific fidelity.

References

- LG Life Sciences Ltd. (2013). Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect (US Patent No. US8349885B2). U.S. Patent and Trademark Office.

-

Kim, H. J., et al. (2010). NecroX as a Novel Class of Mitochondrial Reactive Oxygen Species and ONOO- Scavenger. Archives of Pharmacal Research, 33(11), 1813-1823. Available at:[Link]

-

Park, J. H., et al. (2013). An Indole Derivative Protects Against Acetaminophen-Induced Liver Injury by Directly Binding to N-Acetyl-p-Benzoquinone Imine in Mice. Antioxidants & Redox Signaling, 18(14), 1713–1722. Available at:[Link]

Sources

- 1. US8349885B2 - Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. An Indole Derivative Protects Against Acetaminophen-Induced Liver Injury by Directly Binding to N-Acetyl-p-Benzoquinone Imine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Structure-Activity Relationship (SAR) of 7-Nitro-1H-Indole-2-Carboxylates: Dual-Target Paradigms in Oncology and Metabolic Disease

Executive Summary

The 7-nitro-1H-indole-2-carboxylate scaffold is a privileged chemical structure characterized by a rigid bicyclic aromatic core, a strong electron-withdrawing nitro group at the 7-position, and an ionizable carboxylate at the 2-position. This unique stereoelectronic profile allows it to participate in complex hydrogen-bonding networks and electrostatic interactions within diverse protein microenvironments. Historically, this scaffold has been aggressively optimized across two distinct therapeutic domains: as an inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1) in oncology[1], and as an allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase) for the management of Type 2 Diabetes Mellitus (T2DM)[2].

This technical guide dissects the structure-activity relationships (SAR) of this scaffold, emphasizing the critical need for self-validating biochemical assays to distinguish true allosteric modulation from artifactual promiscuous inhibition.

Part 1: The Oncology Paradigm - APE1 Inhibition

Mechanistic Rationale

APE1 is the primary mammalian enzyme responsible for processing abasic sites during Base Excision Repair (BER)[3]. Overexpression of APE1 in tumor cells confers resistance to DNA-alkylating agents like temozolomide. CRT0044876 (7-nitro-1H-indole-2-carboxylic acid) was originally identified as a potent APE1 inhibitor (IC50 ~3 µM) capable of potentiating the cytotoxicity of these alkylating agents[1].

SAR Insights & The Promiscuity Caveat

Initial SAR models posited that the 7-nitro-1H-indole-2-carboxylate core mimics the abasic deoxyribose sugar ring, with the carboxylate and nitro groups acting as critical hydrogen bond acceptors interacting with the active site's hydrogen bond donors[4]. However, advanced biophysical characterization—including NMR chemical shift perturbation (CSP) and dynamic light scattering—has fundamentally challenged this classical active-site binding model[3].

Recent studies reveal that while 7-nitro-1H-indole-2-carboxylates do bind a distal pocket on APE1, their apparent inhibitory activity in standard biochemical assays is often an artifact of colloidal aggregation[3]. At micromolar concentrations, these molecules self-associate into aggregates that nonspecifically sequester the enzyme. This necessitates a paradigm shift in how we evaluate the SAR of this class, requiring rigorous de-risking using detergent-based counter-screens[5].

Table 1: APE1 Inhibitory Activity and Aggregation Potential

| Compound | R7 Substitution | IC50 (Standard Buffer) | IC50 (+ 0.01% Triton X-100) | Validated Mechanism |

| CRT0044876 | -NO2 | ~3.0 µM | >100 µM | Colloidal Aggregation[3] |

| 5-Fluoro analog | -H (Fluoro at C5) | ~10.0 µM | >100 µM | Colloidal Aggregation[3] |

Protocol 1: Self-Validating APE1 Endonuclease Assay (Aggregation De-risking)

To ensure scientific integrity and distinguish true active-site inhibition from promiscuous aggregation, the following self-validating protocol must be employed:

-

Substrate Preparation: Anneal a 5'-fluorescein-labeled oligonucleotide containing a single synthetic abasic site (tetrahydrofuran analog) to its complementary strand.

-

Enzyme Reaction Setup: Prepare two parallel reaction buffers to test for detergent sensitivity:

-

Buffer A (Standard): 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

-

Buffer B (De-risking): Buffer A supplemented with 0.01% (v/v) Triton X-100[5].

-

-

Compound Incubation: Pre-incubate 10 pM recombinant human APE1 with varying concentrations of the 7-nitro-1H-indole-2-carboxylate derivative in both buffers for 15 minutes at 23°C.

-

Initiation & Quenching: Initiate the reaction by adding 50 nM of the abasic DNA substrate. Quench after 5 minutes using an equal volume of 95% formamide loading buffer containing 20 mM EDTA.

-

Validation Logic (Causality): True competitive inhibitors will maintain their IC50 across both buffers. If the IC50 shifts significantly (e.g., >10-fold loss of potency) in Buffer B, the compound is a promiscuous colloidal aggregator, as the detergent disrupts the non-specific micelle-like structures sequestering the enzyme[3].

Caption: BER pathway highlighting APE1 sequestration by CRT0044876 colloidal aggregates.

Part 2: The Metabolic Disease Paradigm - FBPase Allosteric Inhibition

Mechanistic Rationale

In the context of T2DM, inhibiting endogenous glucose production (EGP) is a primary therapeutic strategy. Liver Fructose-1,6-bisphosphatase (FBPase) catalyzes a rate-limiting step in gluconeogenesis. FBPase is a homotetramer containing an active site for fructose-1,6-bisphosphate and a distinct allosteric site that binds AMP[2]. 7-nitro-1H-indole-2-carboxylates have been heavily optimized as non-phosphorus-based AMP mimetics.

SAR Insights

Extensive SAR studies on the indole-2-carboxylic acid scaffold have demonstrated that the 7-position and the 3-position are critical for allosteric pocket binding[2]:

-

The 7-Position: The 7-nitro group is vastly superior to 7-chloro or 7-hydrogen substitutions. X-ray co-crystallography reveals that the strongly electronegative nitro group acts as a crucial hydrogen bond acceptor, interacting with key residues (e.g., Thr27) in the AMP allosteric site[6].

-

The 3-Position: Unsubstituted 3-positions yield weak inhibitors. However, the introduction of an N-acylsulfonamide moiety at the 3-position drastically increases potency, pushing IC50 values into the sub-micromolar range by engaging in additional electrostatic interactions and displacing high-energy water molecules[7].

-

The 5-Position: Small alkyl groups (e.g., methyl) at the 5-position enhance hydrophobic contacts, further improving binding affinity[7].

Table 2: FBPase Allosteric Inhibition SAR (Selected Derivatives)

| Compound | R7 Substitution | R3 Substitution | R5 Substitution | FBPase IC50 (µM) |

| Indole-2-carboxylic acid | -H | -H | -H | >100[2] |

| 7-Chloro analog | -Cl | -H | -H | >100[2] |

| 7-Nitro analog | -NO2 | -H | -H | 10 - 50[2] |

| Optimized Lead (Cpd 3.9) | -NO2 | N-acylsulfonamide | -CH3 | 0.99[2] |

| Advanced Lead (Cpd 22f) | -NO2 | N-arylsulfonyl-carboxamide | -CH3 | 0.10[7] |

Protocol 2: Self-Validating FBPase Coupled Enzyme Assay

To accurately measure FBPase inhibition while ruling out false positives, a coupled enzymatic assay is utilized.

-

Reagent Setup: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 2.5 mM MgCl2, 0.5 mM NADP+, 10 U/mL Glucose-6-phosphate isomerase (PGI), and 10 U/mL Glucose-6-phosphate dehydrogenase (G6PDH).

-

Coupled Logic: FBPase converts Fructose-1,6-bisphosphate to Fructose-6-phosphate. PGI converts this to Glucose-6-phosphate, which G6PDH then oxidizes, reducing NADP+ to NADPH. The reaction is monitored continuously via absorbance at 340 nm.

-

Inhibitor Incubation: Pre-incubate human liver FBPase (20 nM) with the 7-nitro-1H-indole-2-carboxylate derivative for 10 minutes.

-

Initiation: Add 10 µM Fructose-1,6-bisphosphate to initiate the reaction.

-

Self-Validation (Counter-Screen): To ensure the compound is not falsely presenting as an FBPase inhibitor by inhibiting the downstream coupling enzymes (PGI or G6PDH), run a parallel control assay where FBPase and Fructose-1,6-bisphosphate are replaced directly with Fructose-6-phosphate. If NADPH production is inhibited in this control, the compound is a false positive acting on the reporter system rather than FBPase[2].

Caption: Mechanism of FBPase allosteric inhibition by 7-nitro-1H-indole derivatives.

Conclusion

The 7-nitro-1H-indole-2-carboxylate scaffold exemplifies the dual-edged nature of small molecule drug discovery. While its physicochemical properties allow it to act as a highly potent, rationally designed allosteric inhibitor for metabolic targets like FBPase, these same properties can drive colloidal aggregation, leading to promiscuous, artifactual inhibition of targets like APE1. Rigorous, self-validating biochemical protocols are absolutely essential to decode the true structure-activity relationships of this versatile chemical class.

References

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

-

Characterizing inhibitors of human AP endonuclease 1. PLOS One. URL:[Link]

-

A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. URL:[Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry. URL:[Link]

-

Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of New Potential APE1 Inhibitors by Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 7-nitro-1H-indole-2-carboxylate: A Comprehensive Protocol and Mechanistic Guide

Introduction & Pharmacological Significance

Methyl 7-nitro-1H-indole-2-carboxylate is a highly valuable synthetic intermediate in medicinal chemistry and drug discovery. The 7-nitroindole core is a privileged structural motif found in several classes of targeted therapeutics. Saponification of this ester yields 7-nitro-1H-indole-2-carboxylic acid (CRT0044876), a potent and selective inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1)[1]. APE1 is a critical enzyme in the Base Excision Repair (BER) pathway, and its inhibition sensitizes cancer cells to alkylating agents[1].

Furthermore, derivatives of this scaffold have been successfully developed into Checkpoint Kinase 2 (Chk2) inhibitors, such as PV-1019, which orchestrate cell cycle arrest and apoptosis[2]. Additionally, 7-nitro-1H-indole-2-carboxylic acid derivatives have been identified as potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), offering therapeutic potential for the regulation of endogenous glucose production in Type 2 Diabetes[3].

Fig 1. Inhibition of the APE1 Base Excision Repair pathway by 7-nitroindoles.

Retrosynthetic Analysis & Mechanistic Rationale

The most robust, scalable, and economically viable approach to synthesizing methyl 7-nitro-1H-indole-2-carboxylate relies on a two-stage sequence: the Japp-Klingemann reaction followed by the Fischer Indole Synthesis [4].

-

Japp-Klingemann Reaction : The synthesis begins with the diazotization of 2-nitroaniline to form an electrophilic diazonium salt. Concurrently, methyl 2-methylacetoacetate is deprotonated under basic conditions to form a nucleophilic enolate. The attack of the enolate on the diazonium nitrogen yields an azo intermediate, which undergoes a base-promoted retro-Claisen-type cleavage (loss of the acetyl group) to form methyl pyruvate 2-nitrophenylhydrazone[2].

-

Fischer Indole Synthesis : The resulting hydrazone is subjected to strongly acidic conditions at elevated temperatures. The acid catalyzes tautomerization to an ene-hydrazine, triggering a [3,3]-sigmatropic rearrangement. Subsequent re-aromatization and elimination of ammonia construct the pyrrole ring of the indole[2].

Fig 2. Three-step synthetic workflow for Methyl 7-nitro-1H-indole-2-carboxylate.

Chemicals & Reagents

| Reagent / Chemical | Role in Synthesis | Equivalents | Amount (for 100 mmol scale) |

| 2-Nitroaniline | Starting Material | 1.0 eq | 13.8 g |

| Methyl 2-methylacetoacetate | Coupling Partner | 1.0 eq | 13.0 g |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 1.1 eq | 7.6 g |

| Hydrochloric Acid (Conc.) | Acidic Medium | Excess | 30.0 mL |

| Potassium Hydroxide (KOH) | Base (Enolate formation) | 3.0 eq | 16.8 g |

| Polyphosphoric Acid (PPA) | Catalyst & Solvent | Excess | 100.0 g |

| Ethanol (Absolute) | Solvent | N/A | 100.0 mL |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl Pyruvate 2-Nitrophenylhydrazone (Japp-Klingemann Reaction)

This self-validating protocol ensures the complete conversion of the diazonium salt before isolation.

-

Diazotization : In a 250 mL round-bottom flask, suspend 2-nitroaniline (13.8 g, 100 mmol) in a mixture of concentrated HCl (30 mL) and deionized water (30 mL). Cool the mixture to 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise over 30 minutes.

-

Causality Note: The internal temperature must be strictly maintained below 5 °C. Elevated temperatures will cause the diazonium salt to decompose into 2-nitrophenol, drastically reducing the yield[2]. Verify the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color indicates a successful endpoint).

-

-

Enolate Formation : In a separate 500 mL flask, dissolve methyl 2-methylacetoacetate (13.0 g, 100 mmol) in absolute ethanol (100 mL). Add an aqueous solution of potassium hydroxide (16.8 g, 300 mmol in 50 mL water) and cool to 0 °C.

-

Causality Note: KOH serves a dual purpose. It deprotonates the beta-keto ester to enhance its nucleophilicity and provides the basic environment necessary to drive the retro-Claisen cleavage of the acetyl group after the azo intermediate is formed[2].

-

-

Coupling : Transfer the cold diazonium salt solution dropwise into the enolate solution under vigorous mechanical stirring. A yellow precipitate of the hydrazone will begin to form immediately.

-

Stir the reaction mixture for 2 hours, allowing it to gradually warm to room temperature.

-

Isolation : Filter the resulting solid under vacuum, wash extensively with cold water to remove inorganic salts, and dry overnight in a vacuum desiccator.

Protocol B: Synthesis of Methyl 7-nitro-1H-indole-2-carboxylate (Fischer Indolization)

-

Cyclization : In a 250 mL heavy-walled round-bottom flask, combine the dried methyl pyruvate 2-nitrophenylhydrazone (20.0 g, ~84 mmol) with polyphosphoric acid (PPA, 100 g).

-

Causality Note: The strongly electron-withdrawing nature of the 2-nitro group makes the aromatic ring highly electron-deficient. This raises the activation energy required for the [3,3]-sigmatropic rearrangement. PPA is specifically chosen because it acts as both a high-boiling solvent and a strong Lewis/Brønsted acid catalyst, providing the harsh dehydrating conditions needed to drive the elimination of ammonia and force the cyclization[2].

-

-

Heat the viscous mixture to 80–90 °C in an oil bath with robust mechanical stirring for 8 to 12 hours. The mixture will transition to a dark brown color. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc, 3:1).

-

Quenching : Carefully pour the hot, viscous reaction mixture into a beaker containing 500 g of crushed ice while stirring vigorously. The product will precipitate as a crude dark solid.

-

Extraction & Purification : Collect the solid by vacuum filtration. Dissolve the crude solid in ethyl acetate, wash with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Recrystallize the residue from hot methanol to afford methyl 7-nitro-1H-indole-2-carboxylate as pale yellow needles.

Analytical Characterization & Yield Data

| Parameter | Expected Result | Analytical Significance |

| Overall Yield | 65% – 75% (Over 2 steps) | Indicates successful coupling and cyclization efficiency. |

| Appearance | Pale yellow crystalline needles | Visual confirmation of purity post-recrystallization. |

| ESI-MS (m/z) | [M+H]⁺ calculated for C₁₀H₉N₂O₄: 221.05 | Confirms the molecular weight of the target ester. |

| ¹H NMR (CDCl₃) | δ 10.3 (br s, 1H, NH), 8.2 (d, 1H, ArH), 8.0 (d, 1H, ArH), 7.4 (s, 1H, ArH), 7.2 (t, 1H, ArH), 3.9 (s, 3H, OCH₃) | Validates the intact indole core, the 7-nitro substitution pattern, and the methyl ester presence. |

Troubleshooting & Optimization

| Observed Issue | Mechanistic Cause | Corrective Action |

| High levels of 2-nitrophenol byproduct | Thermal decomposition of the diazonium salt during Step 1. | Strictly maintain the diazotization bath temperature between -5 °C and 0 °C. Ensure slow addition of NaNO₂. |

| Incomplete Japp-Klingemann cleavage | Insufficient base to drive the retro-Claisen elimination of the acetyl group. | Ensure exactly 3.0 equivalents of KOH are used and allow the reaction to warm to RT for the full 2 hours. |

| Sluggish Fischer Indolization | Electron-deficient aromatic ring resists the[3,3]-sigmatropic rearrangement. | Increase the reaction time to 12 hours. Ensure high-quality PPA is used and mechanical stirring is vigorous enough to overcome viscosity. |

| Product traps in PPA during quench | PPA becomes too viscous to dissolve in ice water, trapping the product. | Pour the PPA mixture over ice while it is still hot (80 °C). Do not let it cool in the flask before quenching. |

References

- BenchChem. "A Technical Guide to the Synthesis and Characterization of PV-1019: A Selective Chk2 Inhibitor." BenchChem, 2025.

- ChemicalBook. "7-Nitroindole-2-carboxylic acid | 6960-45-8." ChemicalBook, 2026.

- Semantic Scholar. "Exploration of N-Arylsulfonyl-indole-2-carboxamide Derivatives as Novel Fructose-1,6-bisphosphatase Inhibitors by Molecular Simu." Semantic Scholar, 2022.

- Google Patents. "US20080096877A1 - Indole compound." Google Patents, 2007.

Sources

Application Note: Synthesis and Derivatization of 7-Nitroindole-2-Carboxylic Acid

Introduction & Strategic Rationale

7-Nitroindole-2-carboxylic acid (CAS: 6960-45-8) is a highly versatile pharmacophore and critical building block in modern drug discovery. It serves as the core scaffold for several bioactive molecules, most notably PV-1019 , a potent and selective competitive inhibitor of Checkpoint Kinase 2 (Chk2) that sensitizes cancer cells to DNA-damaging agents1[1]. Historically, it was also investigated as an inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), though recent biophysical characterizations suggest its APE1 inhibitory activity may be an artifact of colloidal aggregation rather than specific active-site binding2[2].

The Mechanistic Challenge: Direct nitration of indole-2-carboxylic acid is notoriously unselective, yielding an intractable mixture of 3-, 5-, and 7-nitro isomers. To achieve absolute regiocontrol, this protocol utilizes a bottom-up approach starting from 2-nitroaniline. By employing the Japp-Klingemann reaction followed by a Fischer Indole cyclization , the pre-existing substitution pattern on the aniline ring guarantees the exclusive formation of the 7-nitro isomer 3[3].

Caption: Workflow for the regioselective synthesis of 7-nitroindole-2-carboxylic acid derivatives.

Materials and Reagents

| Reagent | Role in Synthesis | Molecular Weight ( g/mol ) | Equivalents |

| 2-Nitroaniline | Starting Material | 138.12 | 1.0 |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 69.00 | 1.1 |

| Ethyl 2-methylacetoacetate | Coupling Partner | 144.17 | 1.0 |

| Polyphosphoric Acid (PPA) | Catalyst & Dehydrating Solvent | ~338.00 | Excess |

| Potassium Hydroxide (KOH) | Base / Saponification | 56.11 | Excess |

| PyBOP | Amide Coupling Reagent | 520.39 | 1.2 |

Step-by-Step Experimental Protocol

Step 1: Diazotization and Japp-Klingemann Coupling

Causality: The Japp-Klingemann reaction couples a diazonium salt with an active methylene compound (ethyl 2-methylacetoacetate). Under basic conditions, the acetyl group is cleaved, yielding the hydrazone of ethyl pyruvate, which is the exact precursor needed for the indole-2-carboxylate scaffold.

-

Diazotization: Suspend 2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the flask to 0°C using an ice-salt bath. Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5°C.

-

Self-Validation: The orange suspension will clarify into a pale, transparent diazonium salt solution. Keep this solution strictly at 0°C to prevent decomposition.

-

-

Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol. Add an aqueous solution of KOH to generate the enolate.

-

Hydrazone Formation: Slowly transfer the cold diazonium salt solution into the enolate solution under vigorous stirring.

Step 2: Fischer Indole Cyclization

Causality: Polyphosphoric acid (PPA) is utilized here because it acts simultaneously as a Lewis acid catalyst to drive the [3,3]-sigmatropic rearrangement and as a dehydrating solvent to facilitate the elimination of ammonia, forcing the cyclization to completion.

-

Cyclization: Add the dried ethylpyruvate o-nitrophenylhydrazone to a flask containing PPA. Heat the highly viscous mixture to 80°C and stir continuously for 12 hours.

-

Quenching: Pour the hot reaction mixture directly over crushed ice while stirring vigorously.

-

Causality & Self-Validation: PPA solidifies into a glass-like matrix at room temperature. Quenching over ice prevents the product from becoming permanently trapped. The product will precipitate as a dark brown solid.

-

-

Purification: Extract the solid with petroleum ether, concentrate, and recrystallize from ethanol to yield ethyl 7-nitro-1H-indole-2-carboxylate as pale yellow needles.

Step 3: Saponification

-

Hydrolysis: Dissolve the ethyl 7-nitro-1H-indole-2-carboxylate in ethanol. Add an aqueous solution of KOH and stir at room temperature for 3 hours.

-

Precipitation: Add hot water to ensure complete dissolution of any formed potassium salts, then acidify the solution dropwise with concentrated HCl until the pH reaches ~2.

Step 4: Amide Derivatization (Synthesis of PV-1019 Analogs)

Causality: Standard coupling agents like EDC/NHS often fail or produce low yields with electron-deficient indole carboxylic acids. PyBOP in DMF is preferred as it generates a highly reactive phosphonium intermediate, ensuring efficient amide bond formation.

-

Activation: Dissolve 7-nitroindole-2-carboxylic acid in anhydrous DMF. Add PyBOP (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes.

-

Coupling: Add the desired amine (e.g., 4-[1-(guanidinohydrazone)-ethyl]-aniline for PV-1019) and stir at room temperature overnight. Purify via preparative HPLC.

Quantitative Data & Quality Control Metrics

| Step | Intermediate / Product | Expected Yield | Physical Appearance | Key Quality Control Metric |

| 1 | Ethylpyruvate o-nitrophenylhydrazone | 80 - 85% | Bright yellow precipitate | Complete consumption of 2-nitroaniline (TLC) |

| 2 | Ethyl 7-nitro-1H-indole-2-carboxylate | 65 - 70% | Pale yellow needles | Rf shift; loss of hydrazone N-H stretch (IR) |

| 3 | 7-Nitroindole-2-carboxylic acid | 85 - 90% | Off-white to brown powder | Melting Point: 260-261°C |

| 4 | PV-1019 (Amide Derivative) | Variable | Solid | Chk2 IC₅₀ ~ 260 nM (Kinase Assay) |

Biological Context: Chk2 Inhibition Pathway

Once synthesized, 7-nitroindole derivatives like PV-1019 act as competitive inhibitors in the ATP binding pocket of Chk2. By inhibiting Chk2 autophosphorylation, PV-1019 prevents the downstream phosphorylation of Cdc25C and p53, thereby overriding cell cycle arrest mechanisms and sensitizing tumor cells to DNA damage1[1].

Caption: Mechanism of action for PV-1019 inhibiting the Chk2-mediated DNA damage response pathway.

References

- A Technical Guide to the Synthesis and Characterization of PV-1019: A Selective Chk2 Inhibitor Source: Benchchem URL

- Cellular Inhibition of Checkpoint Kinase 2 (Chk2)

- Source: PubMed Central (PMC)

- An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-DL-tryptophan Source: Canadian Science Publishing URL

Sources

- 1. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

Synthesis of Methyl 7-nitro-1H-indole-2-carboxylate via Acid-Catalyzed Fischer Indolization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-nitroindole scaffold is a crucial heterocyclic motif present in numerous biologically active molecules and serves as a versatile building block in pharmaceutical development.[1][2] This application note provides a comprehensive guide to the synthesis of Methyl 7-nitro-1H-indole-2-carboxylate, a key intermediate, utilizing the classic Fischer indole synthesis. The protocol details the acid-catalyzed cyclization of the precursor, methyl (E)-2-((2-nitrophenyl)hydrazono)propanoate. We offer in-depth mechanistic insights, a step-by-step experimental protocol, purification techniques, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation for researchers in organic synthesis and drug discovery.

Introduction and Significance

Indole derivatives are a cornerstone of medicinal chemistry, found in a wide array of pharmaceuticals targeting conditions like cancer, inflammation, and migraines.[3][4] The introduction of a nitro group, particularly at the 7-position of the indole ring, provides a valuable handle for further functionalization and can significantly modulate the electronic properties and biological activity of the parent molecule.[2]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole core.[5][6] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[7] This application note focuses on the synthesis of Methyl 7-nitro-1H-indole-2-carboxylate from its corresponding hydrazone precursor, derived from 2-nitrophenylhydrazine and methyl pyruvate. The choice of a strong acid catalyst is critical for this transformation, and this guide will focus on the application of polyphosphoric acid (PPA), which often serves as both the catalyst and the reaction medium.[3][8]

Reaction Scheme and Mechanism

The overall transformation is a two-step process: the formation of the hydrazone followed by the acid-catalyzed cyclization. Often, the hydrazone can be generated in situ and directly subjected to the indolization conditions without isolation.[3][9]

Overall Reaction: (2-nitrophenyl)hydrazine + Methyl pyruvate → Methyl (E)-2-((2-nitrophenyl)hydrazono)propanoate → Methyl 7-nitro-1H-indole-2-carboxylate

The accepted mechanism for the Fischer indole synthesis is a cascade of acid-catalyzed steps, as detailed below.[6][10]

-

Hydrazone to Enamine Tautomerization: The reaction begins with the protonation of the arylhydrazone, which facilitates its tautomerization to the more reactive enamine (or 'ene-hydrazine') intermediate.[11]

-

[8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a[8][8]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a new carbon-carbon bond and produce a di-imine intermediate.[5][10]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon, forming a five-membered ring aminoacetal (aminal).[6]

-

Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, and subsequent deprotonation yields the final aromatic indole product.[5][9]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the hydrazone precursor and its subsequent cyclization to the target indole.

Part A: Synthesis of Methyl (E)-2-((2-nitrophenyl)hydrazono)propanoate

While this step can be performed in situ, isolation of the hydrazone ensures the use of a pure intermediate for the cyclization, often leading to a cleaner final reaction. The procedure is analogous to the synthesis of similar phenylhydrazones.[12]

Materials and Reagents:

-

2-Nitrophenylhydrazine

-

Methyl pyruvate

-

Ethanol (Absolute)

-

Glacial Acetic Acid

-

Ice-water bath

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitrophenylhydrazine (1.0 eq) in absolute ethanol (approx. 3 mL per mmol of hydrazine).

-

To this solution, add methyl pyruvate (1.05 eq) dropwise with stirring.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 1-2 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

-

After completion, cool the reaction flask to room temperature and then place it in an ice-water bath for 30 minutes to facilitate precipitation.

-

Collect the resulting solid product by vacuum filtration, washing the cake with a small amount of ice-cold ethanol.

-

Dry the bright yellow/orange solid under vacuum to yield the hydrazone, which can be used in the next step without further purification.

Part B: Cyclization to Methyl 7-nitro-1H-indole-2-carboxylate

Materials and Reagents:

-

Methyl (E)-2-((2-nitrophenyl)hydrazono)propanoate (from Part A)

-

Polyphosphoric Acid (PPA)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL round-bottom flask, place polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) and heat it to 80-90°C in an oil bath with mechanical stirring. Causality: PPA serves as both the acidic catalyst and the solvent. Pre-heating ensures it is fluid enough for effective mixing.[8]

-

Once the PPA is hot and mobile, add the hydrazone from Part A (1.0 eq) in portions over 5-10 minutes. The mixture will darken in color.

-

Maintain the reaction temperature at 90-100°C for 2-3 hours. The progress should be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), sampling carefully by quenching a small aliquot in ice water and extracting with ethyl acetate.

-

Upon completion, carefully and slowly pour the hot reaction mixture into a beaker containing a large amount of crushed ice (approx. 200 g per 10 g of PPA) with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Allow the ice to melt completely, then neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Methyl 7-nitro-1H-indole-2-carboxylate.

Data Summary and Characterization

Reagent Summary Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) |

| 2-Nitrophenylhydrazine | 153.14 | 1.0 | - |

| Methyl pyruvate | 102.09 | 1.05 | 1.15 |

| Hydrazone Intermediate | 237.22 | 1.0 | - |

| Polyphosphoric Acid | - | Catalyst/Solvent | ~2.1 |

Expected Characterization

-

Appearance: Pale yellow to light brown solid.

-

Melting Point: Impurities will broaden and depress the melting range.[13] A sharp melting point is indicative of high purity.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the N-H proton (δ > 11 ppm), aromatic protons in the 7-8.5 ppm range, a singlet for the indole C3-H, and a singlet for the methyl ester protons (~3.9 ppm).

-

Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the product's molecular weight (C₁₀H₈N₂O₄ = 220.18 g/mol ).